Superior Activity in Room-Temperature Buchwald-Hartwig Amination vs. Allyl Analogue
In a direct head-to-head comparison for the Buchwald-Hartwig amination of 4-bromoanisole with N-methylaniline, the crotyl-containing complex PdCl(crotyl)Amphos (Compound 16) demonstrated significantly higher catalytic activity than its allyl analogue, Pd(allyl)AmphosCl (Compound 15). The crotyl precatalyst achieved a high conversion of 95% within 22 hours at room temperature, whereas the allyl analogue showed considerably lower activity under identical conditions [1].
| Evidence Dimension | Catalytic activity (conversion to product) |
|---|---|
| Target Compound Data | 95% conversion |
| Comparator Or Baseline | Pd(allyl)AmphosCl (Compound 15): Lower activity (exact conversion not provided, described as 'lower activity') |
| Quantified Difference | Substantially higher activity for the crotyl complex; allyl complex is less effective |
| Conditions | Buchwald-Hartwig amination of 4-bromoanisole (1.6 mmol) with N-methylaniline (2.0 mmol) using NaOt-Bu (2.4 mmol) as base in toluene at room temperature, 1 mol% catalyst loading. |
Why This Matters
This demonstrates that the crotyl ligand is essential for achieving high yields in this reaction under mild conditions, making PdCl(crotyl)Amphos the superior choice over its allyl-based counterpart for this application.
- [1] Johansson Seechurn, C. C. C.; Parisel, S. L.; Colacot, T. J. Air-Stable Pd(R-allyl)LCl (L= Q-Phos, P(t-Bu)3, etc.) Systems for C–C/N Couplings: Insight into the Structure–Activity Relationship and Catalyst Activation Pathway. J. Org. Chem. 2011, 76, 7918–7932. View Source
